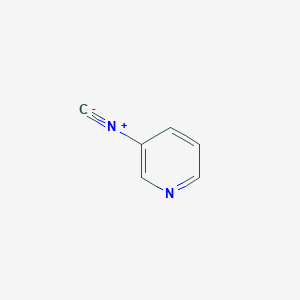

3-Isocyanopyridine

Vue d'ensemble

Description

3-Isocyanopyridine is a pyridine derivative that has been widely used in scientific research and industrial applications. It has a molecular formula of C6H4N2 .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. One approach involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as a solvent at 0 °C . Another method involves the reaction of sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation [C-]#[N+]c1cccnc1 . The InChI representation is InChI=1S/C6H4N2/c1-7-6-3-2-4-8-5-6/h2-5H .Chemical Reactions Analysis

The isocyanide functionality of this compound exhibits unusual reactivity in organic chemistry. It is known for its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This makes it a versatile synthetic reagent, capable of participating in a variety of chemical reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 104.11 g/mol . Other physical and chemical properties specific to this compound were not found in the search results.Applications De Recherche Scientifique

Anticancer Applications

3-Isocyanopyridine and its derivatives, particularly aminocyanopyridines, have shown promise in cancer treatment. Studies have demonstrated that these compounds, such as 3o and 3k, exhibit potent antitumor activity by inhibiting the STAT3 pathway, a key regulator in cancer progression. This inhibition leads to reduced tumor growth and could potentially serve as a therapeutic strategy for lung and colorectal cancers (Xu et al., 2019)(Xu et al., 2019).

Chemical Synthesis and Multicomponent Chemistry

2-Bromo-6-isocyanopyridine has been identified as a valuable reagent in synthetic chemistry. Its ability to combine sufficient nucleophilicity with good leaving group capacity makes it a versatile tool in multicomponent chemistry, facilitating the synthesis of complex organic compounds, including opioids like carfentanil (van der Heijden et al., 2016).

Drug Delivery and Bioorthogonal Chemistry

3-Isocyanopropyl derivatives are notable for their use in bioorthogonal chemistry, a field essential for drug delivery systems. These compounds react with tetrazines to release active agents like fluorophores and drugs efficiently in biological systems, including in vivo models like zebrafish embryos. This property makes them suitable for controlled drug release and chemical biology applications (Tu et al., 2018).

Neuromuscular Transmission and Neurological Disorders

Aminopyridines, closely related to this compound, have shown therapeutic potential in diseases affecting neuromuscular transmission. Drugs like 4-aminopyridine can improve muscle strength and walking speed in patients with conditions such as multiple sclerosis and myasthenia gravis. However, their use is limited by central nervous system side effects like ataxia and convulsions (Jensen et al., 2014)(Lundh, 1982).

Orientations Futures

Mécanisme D'action

Target of Action

3-Isocyanopyridine is a compound that exhibits unusual reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . .

Mode of Action

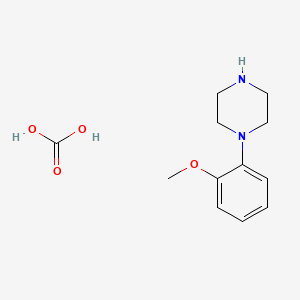

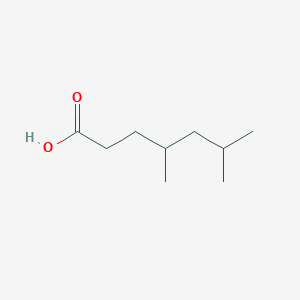

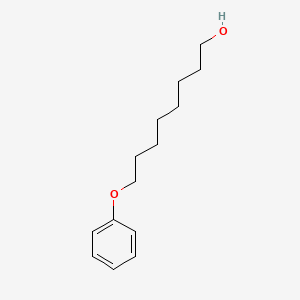

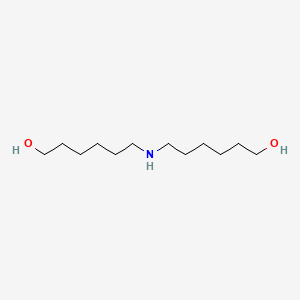

The mode of action of this compound is primarily through its participation in multicomponent reactions (MCRs), such as the Ugi reaction . The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide (like this compound), allowing the rapid preparation of α-aminoacyl amide derivatives .

Biochemical Pathways

Isocyanides, in general, are the basis of many heterocycle syntheses and different multicomponent reactions (imcrs) . They can function as integral members of large multimolecular assemblies .

Result of Action

The result of the action of this compound is the formation of α-aminoacyl amide derivatives through the Ugi four-component condensation (U-4CC) . These products can exemplify a wide variety of substitution patterns and constitute peptidomimetics that have potential pharmaceutical applications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, a study reported an ecofriendly synthesis of 3-cyanopyridine derivatives by a multi-component reaction catalyzed by animal bone meal . The reaction was completed in only a few minutes under microwave irradiation .

Propriétés

IUPAC Name |

3-isocyanopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-7-6-3-2-4-8-5-6/h2-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHHPEZEMUYEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

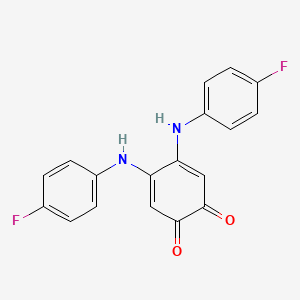

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro-](/img/structure/B3194545.png)